Alloptaeroxylin

Übersicht

Beschreibung

Alloptaeroxylin is a natural product found in Cneorum pulverulentum, Cedrelopsis grevei, and Harrisonia abyssinica with data available.

Wissenschaftliche Forschungsanwendungen

Neurosteroid Influence on Neurotransmission

Allopregnanolone (ALLO) is a brain endogenous neurosteroid, influencing neurotransmission via high-affinity binding to γ-aminobutyric acid type A (GABAA) receptors. It modulates the action of GABA at these receptors, making it pivotal in understanding stress, anxiety, depression, and even aggressive behavior. ALLO's impact on the GABAergic system is significant, as evidenced in various studies. In one study, ALLO demonstrated an increase in drinking time and aggressive behavior in subordinate male rats, suggesting a complex relationship between anxiolytic effects and aggressive behavior. Another study highlighted the down-regulation of ALLO biosynthesis in mood disorders, emphasizing its significant role in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD) (Löfgren et al., 2013), (Chen et al., 2021).

Neurogenesis and Regenerative Medicine

Allopregnanolone (Allo) has been identified as a promoter of endogenous regeneration in the brain, particularly noted in a mouse model of Alzheimer’s disease. It fosters neurogenesis, oligodendrogenesis, white matter generation, and cholesterol homeostasis while concurrently mitigating β-amyloid and neuroinflammatory burden. Allo triggers signaling pathways and gene expression essential for the regeneration of neural stem cells into neurons, indicating its potential as a therapeutic agent for multiple neurological disorders, including Alzheimer’s, Parkinson’s, multiple sclerosis, and more (Irwin et al., 2014).

Neuroinflammation and Neurodegenerative Disorders

ALLO has been observed to influence leukocyte biology and neuroinflammatory mechanisms independent of its neuroregenerative properties, providing a new perspective on its role in the pathogenesis of multiple sclerosis (MS) and other neurodegenerative disorders. Dysregulation in ALLO biosynthesis pathways has been reported in brain tissue from MS patients and CNS tissue derived from MS animal models, suggesting its potential therapeutic application in managing neuroinflammation and neurodegeneration (Noorbakhsh et al., 2014).

Modulation of Presynaptic GABAA Receptors

The functional roles of endogenous neurosteroids, like ALLOP, in synaptic transmission are being explored, with evidence pointing towards their significant influence on presynaptic GABAA receptors. This modulation is crucial for understanding synaptic transmission mechanisms and their implications in various neural functions and disorders (Kim et al., 2011).

Eigenschaften

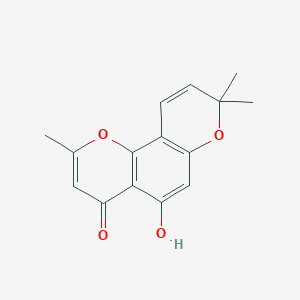

IUPAC Name |

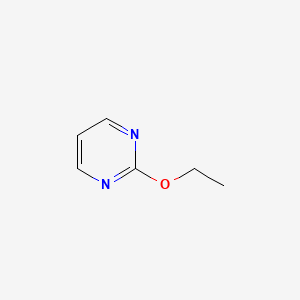

5-hydroxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-8-6-10(16)13-11(17)7-12-9(14(13)18-8)4-5-15(2,3)19-12/h4-7,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAACNBUDADMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C2O)OC(C=C3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-1H-benzo[d]imidazole](/img/structure/B1642847.png)

![2-(3-Bromopropenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1642848.png)

![Octahydro-1H-cyclobuta[cd]pentalen-1-one](/img/structure/B1642894.png)